Sulfure de N-Hexadécyle

Vue d'ensemble

Description

N-Hexadecyl Sulfide is an organic sulphur compound with the chemical formula C32H66S. It is a long-chain alkyl sulphide and is known for its unique chemical structure and properties. This compound is primarily used as a surfactant, emulsifier, and dispersant in various applications.

Applications De Recherche Scientifique

Materials Science

N-Hexadecyl sulfide is utilized in the fabrication of advanced materials, particularly in the development of nanostructures and thin films. Its ability to form stable monolayers makes it suitable for:

- Surface Modification : Enhancing the properties of substrates for better adhesion and stability.

- Nanoparticle Synthesis : Acting as a capping agent in the synthesis of metal nanoparticles, which are important in catalysis and electronics.

Case Study : Research has demonstrated that N-hexadecyl sulfide can stabilize silver nanoparticles, improving their catalytic activity for organic reactions. The nanoparticles exhibited enhanced performance due to the controlled size and uniform dispersion achieved through the use of this compound .

Biochemical Applications

In biochemistry, N-hexadecyl sulfide has been explored for its potential therapeutic effects, particularly as a signaling molecule. Its derivatives are studied for their roles in:

- Cell Signaling : Acting as a precursor for hydrogen sulfide (H₂S), a critical signaling molecule involved in various physiological processes.

- Antioxidant Properties : Compounds derived from N-hexadecyl sulfide have shown promise in reducing oxidative stress and inflammation in cellular models .

Research Findings : A study indicated that N-hexadecyl sulfide derivatives can modulate inflammatory responses by regulating the expression of key enzymes involved in oxidative stress pathways .

Environmental Remediation

N-Hexadecyl sulfide is also being investigated for its applications in environmental science, particularly in the remediation of contaminated sites. Its properties allow it to interact with pollutants effectively:

- Sorption of Heavy Metals : The compound can bind to heavy metals, facilitating their removal from contaminated water sources.

- Bioremediation Enhancer : It can enhance microbial activity that degrades organic pollutants, thus accelerating bioremediation processes.

Case Study : Field trials have shown that using N-hexadecyl sulfide as a treatment agent significantly increased the degradation rates of chlorinated solvents in groundwater, showcasing its potential for use in environmental clean-up strategies .

Industrial Applications

In industry, N-hexadecyl sulfide serves various roles:

- Surfactants : Used as a surfactant in formulations due to its ability to lower surface tension.

- Lubricants : Acts as an additive in lubricants to enhance performance under extreme conditions.

Mécanisme D'action

N-Hexadecyl Sulfide, also known as Hexadecyl Sulfide or Dihexadecyl Sulphide, is an organic sulfur compound . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used as a chemical intermediate for the synthesis of other organic sulfur compounds .

Biochemical Pathways

For instance, they can be involved in the thiosulfate and polysulfide pathways, which are determined by the mineralogy and acid solubility of the metal sulfides .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a low solubility in water but is soluble in organic solvents . These properties could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Hexadecyl Sulfide. For instance, its solubility characteristics suggest that it would be more active in organic environments. Furthermore, it should be stored in a cool, dark place away from incompatible materials such as oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Hexadecyl Sulfide can be synthesized through various methods. One common synthetic route involves the reaction of hexadecyl bromide with sodium sulphide in an organic solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, dihexadecyl sulphide is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hexadecyl Sulfide undergoes various chemical reactions, including:

Oxidation: N-Hexadecyl Sulfide can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminium hydride.

Substitution: N-Hexadecyl Sulfide can undergo nucleophilic substitution reactions, where the sulphur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminium hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.

Substitution: Various nucleophiles such as halides, amines; reactions are often performed in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted sulphides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

N-Hexadecyl Sulfide can be compared with other long-chain alkyl sulphides, such as:

Hexadecyl sulphide: Similar in structure but with shorter alkyl chains, leading to different physical properties and applications.

Octadecyl sulphide: Another long-chain alkyl sulphide with slightly longer chains, used in similar applications but with different efficiency and effectiveness.

Dodecyl sulphide: A shorter-chain analogue with different solubility and reactivity properties.

N-Hexadecyl Sulfide is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.

Activité Biologique

N-Hexadecyl sulfide, a long-chain alkyl sulfide, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

N-Hexadecyl sulfide (CAS 3312-77-4) is an organosulfur compound characterized by a hexadecyl group attached to a sulfur atom. Its hydrophobic nature makes it soluble in organic solvents but poorly soluble in water. This property influences its biological interactions and applications.

1. Antimicrobial Activity

Research has indicated that N-alkyl sulfides, including N-hexadecyl sulfide, exhibit antimicrobial properties. A study on various alkyl sulfides demonstrated that longer chain lengths correlate with increased antimicrobial efficacy against both gram-positive and gram-negative bacteria . The minimum inhibitory concentrations (MICs) were notably lower for compounds with longer alkyl chains, suggesting that N-hexadecyl sulfide may be effective in preventing bacterial growth.

| Compound | Chain Length | MIC (mg/L) |

|---|---|---|

| N-Hexadecyl Sulfide | 16 | 1.5 |

| N-Octyl Sulfide | 8 | 3.0 |

| N-Dodecyl Sulfide | 12 | 2.0 |

2. Antioxidant Properties

N-Hexadecyl sulfide has been studied for its potential antioxidant effects. It has been shown to modulate oxidative stress by enhancing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway . This mechanism suggests that N-hexadecyl sulfide could be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

3. Anti-inflammatory Effects

Hydrogen sulfide (H₂S), a product of N-hexadecyl sulfide metabolism, exhibits significant anti-inflammatory properties. Studies have indicated that H₂S can reduce pro-inflammatory cytokine levels and improve endothelial function . Given that N-hexadecyl sulfide can release H₂S in biological systems, it may serve as a therapeutic agent for inflammatory conditions.

The biological activity of N-hexadecyl sulfide can be attributed to several mechanisms:

- Cell Signaling Modulation : It influences various signaling pathways, including those involved in inflammation and oxidative stress response.

- Enzyme Activation : The compound promotes the expression of protective enzymes like HO-1, which play critical roles in cellular defense mechanisms.

- Interaction with Membranes : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, N-hexadecyl sulfide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 1.5 mg/L, highlighting its potential as a natural antimicrobial agent suitable for food preservation and clinical applications .

Case Study 2: Oxidative Stress Modulation

A recent study evaluated the effects of N-hexadecyl sulfide on oxidative stress markers in rat models subjected to induced oxidative damage. The administration of N-hexadecyl sulfide resulted in a marked decrease in malondialdehyde levels and an increase in glutathione levels, indicating its protective role against oxidative damage .

Propriétés

IUPAC Name |

1-hexadecylsulfanylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILQNNHOQFRDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186783 | |

| Record name | Dihexadecyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-77-4 | |

| Record name | 1-(Hexadecylthio)hexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3312-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihexadecyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAU6FS678H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

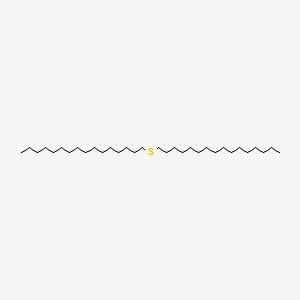

Q1: How does the presence of a sulfur atom in hexadecyl sulfide influence its imaging using Scanning Tunneling Microscopy (STM)?

A1: The sulfur atom in hexadecyl sulfide plays a crucial role in its visualization via STM. Research has shown that sulfur atoms create a distinct contrast difference in STM images compared to methylene or oxygen groups. When hexadecyl sulfide is co-adsorbed with molecules of similar structure but lacking sulfur, such as hexadecyl ether or tritriacontane, the sulfur atoms appear as bright spots. This contrast allows researchers to easily distinguish and track individual hexadecyl sulfide molecules within a mixed monolayer on a graphite surface [].

Q2: What dynamic behavior of hexadecyl sulfide molecules has been observed at the liquid-graphite interface, and what factors influence this behavior?

A2: STM studies reveal that hexadecyl sulfide molecules adsorbed on graphite exhibit a fascinating dynamic behavior. The alkyl chains of the molecules, visualized as thin bands extending from the central sulfur atom, alternate between zigzag and aligned bright spots []. This visual pattern indicates that the methylene units within the alkyl chains reversibly switch between parallel and perpendicular orientations relative to the graphite surface. This "cooperative rotation" suggests a subtle interplay between molecule-molecule and molecule-surface interactions. Furthermore, the reversibility of this rotation implies that the surrounding solvent plays a role in influencing the energetic favorability of each configuration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.